molecular formula C21H16ClN3O2S2 B2715901 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide CAS No. 1261011-45-3

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide

Cat. No.: B2715901
CAS No.: 1261011-45-3
M. Wt: 441.95
InChI Key: RVNHOGZPRALBBR-UHFFFAOYSA-N
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Description

2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide is a useful research compound. Its molecular formula is C21H16ClN3O2S2 and its molecular weight is 441.95. The purity is usually 95%.
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Biological Activity

The compound 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-phenylacetamide is a thienopyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data and research findings.

Chemical Structure and Properties

  • Molecular Formula : C22H22ClN3O3S2
  • Molecular Weight : 476.011 g/mol
  • CAS Number : 1260985-64-5

The compound features a thieno[3,2-d]pyrimidine core structure, which is known for its diverse pharmacological properties. The presence of the chlorophenyl group and the sulfanyl moiety contributes to its biological efficacy.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have demonstrated that thienopyrimidine derivatives can act as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both of which are critical targets in cancer therapy.

  • Mechanism of Action :
    • Inhibition of TS and DHFR leads to disruption in nucleotide synthesis, thereby impeding cancer cell proliferation.
    • Compounds similar to our target have shown IC50 values in the low micromolar range against various tumor cell lines, indicating potent activity.
  • Case Studies :
    • A study on related thienopyrimidine derivatives reported GI50 values ranging from 10510^{-5} to 10610^{-6} M against human tumor cell lines, suggesting that similar efficacy might be expected for this compound .

Antimicrobial Activity

In addition to anticancer properties, the compound's structure suggests potential antimicrobial activity. Research has shown that thienopyrimidine derivatives can exhibit moderate to strong antibacterial effects.

  • Antibacterial Screening :
    • A series of synthesized compounds demonstrated significant activity against Salmonella typhi and Bacillus subtilis, with some exhibiting strong inhibitory effects on urease and acetylcholinesterase .
    • The sulfamoyl functionality present in the compound is associated with antibacterial action, enhancing its therapeutic potential.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes is crucial for its pharmacological profile.

  • Enzyme Targets :
    • It has been noted that compounds with similar scaffolds can inhibit key enzymes involved in cancer metabolism and microbial resistance.
    • The inhibition of acetylcholinesterase (AChE) has been explored in related compounds, indicating a potential for neuroprotective effects .

Table: Summary of Biological Activities

Biological ActivityTargetObserved EffectReference
AnticancerTS/DHFRIC50 10510^{-5} to 10610^{-6} M
AntibacterialS. typhi, B. subtilisModerate to strong
Enzyme InhibitionAChEStrong inhibition reported

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN3O2S2/c1-24(15-5-3-2-4-6-15)18(26)13-29-21-23-17-11-12-28-19(17)20(27)25(21)16-9-7-14(22)8-10-16/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNHOGZPRALBBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Cl)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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